
6-Ethyl-7-methoxymethyl-1,2,3,4-tetrahydro-1,1,4,4-tetramethylnaphthalene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
The synthesis of 6-Ethyl-7-methoxymethyl-1,2,3,4-tetrahydro-1,1,4,4-tetramethylnaphthalene involves several steps. One common method includes the reaction of 2,5-dichloro-2,5-dimethylhexane with aluminum chloride (AlCl3) in dry benzene, followed by refluxing for 16 hours . The reaction is then quenched with hydrochloric acid (HCl) and the product is extracted using hexanes . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized conditions for higher yields and purity.
Analyse Des Réactions Chimiques
6-Ethyl-7-methoxymethyl-1,2,3,4-tetrahydro-1,1,4,4-tetramethylnaphthalene can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur, especially at the methoxymethyl group, using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
The major products formed from these reactions depend on the specific conditions and reagents used .
Applications De Recherche Scientifique
6-Ethyl-7-methoxymethyl-1,2,3,4-tetrahydro-1,1,4,4-tetramethylnaphthalene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules.
Biology: This compound can be used in studies related to cellular processes and molecular interactions.
Industry: It may be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 6-Ethyl-7-methoxymethyl-1,2,3,4-tetrahydro-1,1,4,4-tetramethylnaphthalene involves its interaction with specific molecular targets and pathways. The exact molecular targets and pathways can vary depending on the context of its use. For example, in biological systems, it may interact with enzymes or receptors, modulating their activity and leading to specific cellular responses .
Comparaison Avec Des Composés Similaires
6-Ethyl-7-methoxymethyl-1,2,3,4-tetrahydro-1,1,4,4-tetramethylnaphthalene can be compared with similar compounds such as:
7-Acetyl-6-ethyl-1,2,3,4-tetrahydro-1,1,4,4-tetramethylnaphthalene: This compound has a similar structure but with an acetyl group instead of a methoxymethyl group.
1,1,4,4-Tetramethyl-1,2,3,4-tetrahydronaphthalene: This compound lacks the ethyl and methoxymethyl substituents, making it less complex.
The uniqueness of this compound lies in its specific substituents, which can influence its reactivity and applications in various fields.
Propriétés
Numéro CAS |
22825-06-5 |
|---|---|
Formule moléculaire |
C18H28O |
Poids moléculaire |
260.4 g/mol |
Nom IUPAC |
6-ethyl-7-(methoxymethyl)-1,1,4,4-tetramethyl-2,3-dihydronaphthalene |
InChI |
InChI=1S/C18H28O/c1-7-13-10-15-16(11-14(13)12-19-6)18(4,5)9-8-17(15,2)3/h10-11H,7-9,12H2,1-6H3 |
Clé InChI |
RGKGGXIXFICQEV-UHFFFAOYSA-N |
SMILES canonique |
CCC1=CC2=C(C=C1COC)C(CCC2(C)C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


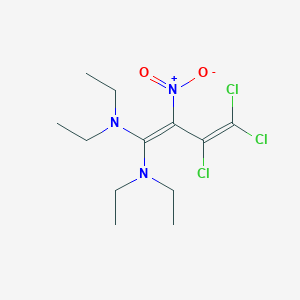
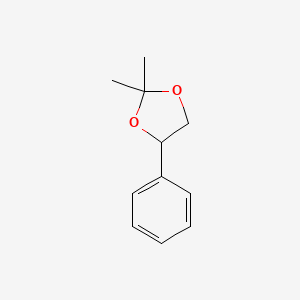

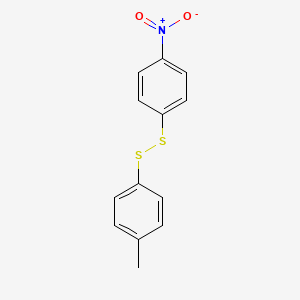




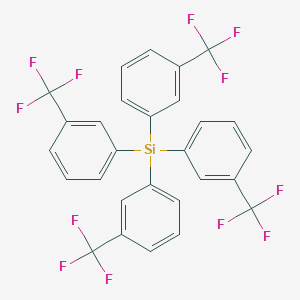

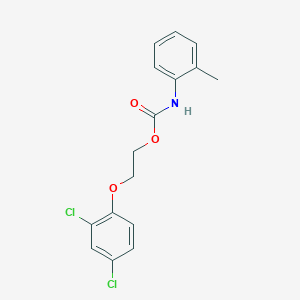
![8-Oxa-11-thiatricyclo[4.3.3.01,6]dodec-3-ene](/img/structure/B11947782.png)


